

An In-depth Technical Guide to the Molecular Structure of 4,8-Dinitroquinoline

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Compound of Interest

Compound Name: 4,8-Dinitroquinoline

Cat. No.: B15479523

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical methodologies related to **4,8-Dinitroquinoline**. Due to the limited availability of direct experimental data for this specific dinitro-isomer, this document leverages data from closely related and well-characterized mono-nitroquinoline analogues, namely 4-nitroquinoline and 8-nitroquinoline, to provide a predictive and comparative analysis. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug development and scientific investigation involving nitro-substituted quinoline scaffolds.

Introduction

The quinoline ring system is a fundamental heterocyclic scaffold prevalent in a vast array of natural products and synthetic compounds exhibiting significant biological activities. The introduction of nitro groups to the quinoline core can profoundly influence its physicochemical properties and pharmacological effects. **4,8-Dinitroquinoline**, a dinitro-substituted derivative, represents a molecule of interest for which detailed characterization is not widely available in the public domain. This guide aims to consolidate the known information on related compounds to build a predictive profile for **4,8-Dinitroquinoline**.

Molecular Structure and Identification

The molecular structure of **4,8-Dinitroquinoline** consists of a quinoline core substituted with two nitro groups at positions 4 and 8.

Caption: Molecular structure of **4,8-Dinitroquinoline**.

Chemical Identifiers

Direct chemical identifiers for **4,8-Dinitroquinoline** are not readily available in major chemical databases. However, for the closely related mono-nitro derivatives, the following information is available:

Identifier	4-Nitroquinoline	8-Nitroquinoline
IUPAC Name	4-nitroquinoline[1]	8-nitroquinoline
CAS Number	3741-15-9[1]	607-35-2[2]
Molecular Formula	C ₉ H ₆ N ₂ O ₂ [1]	C ₉ H ₆ N ₂ O ₂
Molecular Weight	174.16 g/mol [1]	174.16 g/mol
SMILES	C1=CC=C2C(=C1)C(=CC=N2) --INVALID-LINK--[O-][1]	C1=CC=C2C(=C1)N=CC=C2-- INVALID-LINK--[O-]
InChI	InChI=1S/C9H6N2O2/c12- 11(13)9-5-6-10-8-4-2-1-3- 7(8)9/h1-6H[1]	InChI=1S/C9H6N2O2/c12- 11(13)8-5-1-3-7-4-2-6-10- 9(7)8/h1-6H[2]

For **4,8-Dinitroquinoline**, the predicted identifiers are:

Identifier	4,8-Dinitroquinoline
Molecular Formula	C ₉ H ₅ N ₃ O ₄
Molecular Weight	219.16 g/mol

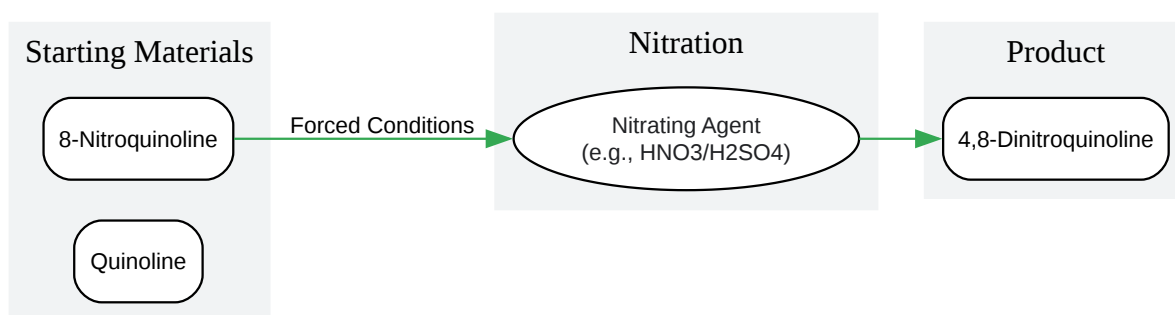
A CAS number of 14753-19-6 is assigned to Quinoline, 4,8-dinitro-, 1-oxide, a closely related N-oxide derivative.[3]

Experimental Protocols

Proposed Synthetic Pathway

Direct synthesis of **4,8-Dinitroquinoline** is not well-documented. Standard nitration of quinoline with a mixture of fuming nitric acid and sulfuric acid typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[4][5] Achieving a 4,8-disubstituted pattern would likely require a more targeted approach. A plausible synthetic route could involve the nitration of a pre-substituted quinoline. For instance, the nitration of 8-nitroquinoline under forcing conditions might introduce a second nitro group. Alternatively, a multi-step synthesis starting from a different precursor could be employed.

The synthesis of the related Quinoline, 4,8-dinitro-, 1-oxide has been reported from the nitration of quinoline 1-oxide or 8-nitroquinoline N-oxide.[3]



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Caption: Proposed synthetic workflow for **4,8-Dinitroquinoline**.

Physicochemical Properties (Comparative Data)

The following table summarizes the known physicochemical properties of 4-nitroquinoline and 8-nitroquinoline. These values can serve as a reference for predicting the properties of **4,8-Dinitroquinoline**.

Property	4-Nitroquinoline	8-Nitroquinoline
Melting Point	Not available	88-90 °C
Boiling Point	Not available	Not available
XLogP3	2.1[1]	2.1

Spectroscopic Data (Comparative Analysis)

Direct spectroscopic data for **4,8-Dinitroquinoline** is not available. This section provides data for the mono-nitro analogues to serve as a reference for expected spectral features.

Mass Spectrometry

The mass spectrum of **4,8-Dinitroquinoline** is expected to show a molecular ion peak (M+) at m/z 219.

Table: Key Mass Spectral Fragments for Mono-Nitroquinolines

Compound	Molecular Ion (m/z)	Key Fragments (m/z)
4-Nitroquinoline	174[1]	128, 101[1]
8-Nitroquinoline	174	128, 116, 101

Infrared (IR) Spectroscopy

The IR spectrum of **4,8-Dinitroquinoline** is expected to exhibit characteristic peaks for the nitro groups and the quinoline ring system.

Table: Characteristic IR Absorption Bands for Nitro-Aromatic Compounds

Functional Group	Wavenumber (cm ⁻¹)
Aromatic C-H stretch	3100 - 3000
Aromatic C=C stretch	1600 - 1450
Asymmetric NO ₂ stretch	1550 - 1500
Symmetric NO ₂ stretch	1355 - 1335
C-N stretch	870 - 830

Nuclear Magnetic Resonance (NMR) Spectroscopy

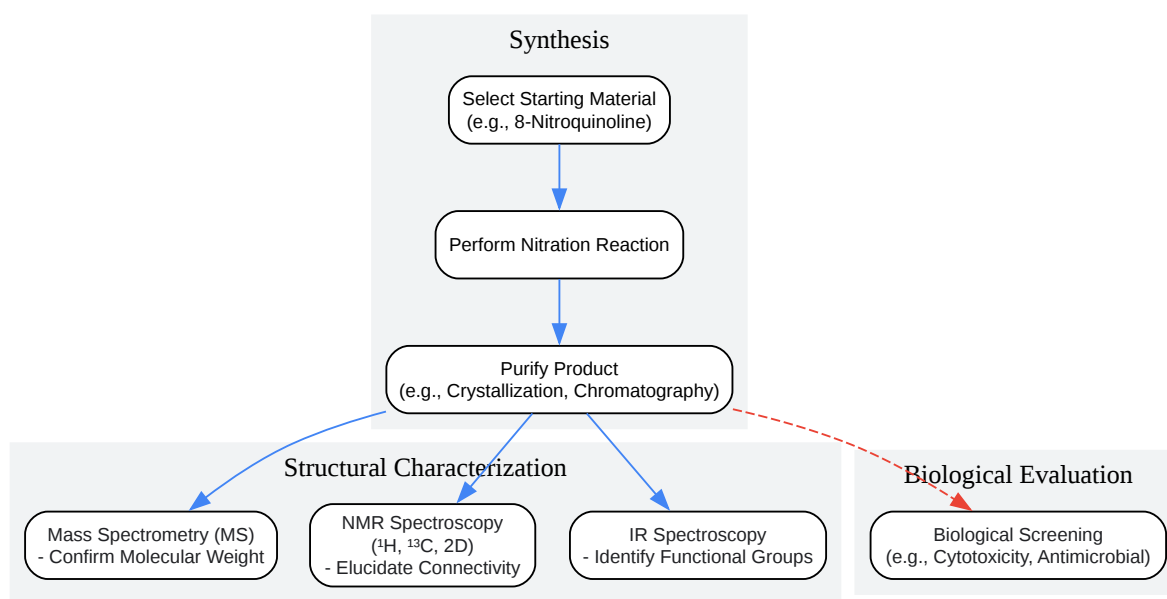
The ¹H and ¹³C NMR spectra of **4,8-Dinitroquinoline** would provide detailed structural information. The chemical shifts would be influenced by the strong electron-withdrawing nature of the two nitro groups. Predicting the exact chemical shifts without experimental data is challenging, but the following table for 4-nitroquinoline provides a reference.

Table: Predicted ¹³C NMR Chemical Shifts for 4-Nitroquinoline

Carbon Atom	Chemical Shift (ppm)
C2	151.2
C3	122.5
C4	149.3
C4a	124.9
C5	129.8
C6	126.8
C7	131.5
C8	123.8
C8a	148.1

Logical Workflow for Analysis

The following diagram outlines a logical workflow for the synthesis and characterization of **4,8-Dinitroquinoline**.



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Caption: Logical workflow for the synthesis and analysis of **4,8-Dinitroquinoline**.

Conclusion

While direct experimental data for **4,8-Dinitroquinoline** is sparse, this technical guide provides a foundational understanding of its molecular structure and predicted properties based on a comparative analysis of its mono-nitro analogues. The provided synthetic strategies and analytical workflows offer a roadmap for researchers aiming to synthesize and characterize this compound. Further experimental investigation is necessary to fully elucidate the physicochemical and biological properties of **4,8-Dinitroquinoline**.

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